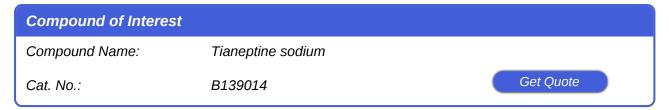


A Technical Guide to the Physicochemical Properties of Tianeptine Sodium

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of **tianeptine sodium** (CAS Number: 30123-17-2), a compound of significant interest in neuroscience and pharmaceutical research. The data and protocols herein are compiled to support laboratory work, formulation development, and further investigation into its complex pharmacology.

Core Physicochemical Characteristics

Tianeptine sodium is an atypical antidepressant agent with a unique tricyclic structure.[1][2] Its properties are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing reliable and reproducible experiments. The key quantitative data are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	sodium;7-[(3-chloro-6-methyl- 5,5-dioxo-11H-benzo[c][1] [2]benzothiazepin-11- yl)amino]heptanoate	[3]
CAS Number	30123-17-2	[4][5]
Molecular Formula	C21H24CIN2NaO4S	[4]
Molecular Weight	458.93 g/mol	[5][6]
Appearance	White to yellowish powder	[1][2][5][6]
Melting Point	148 °C or 183-187 °C (Note: Discrepancy exists in literature)	[1][2][5][7][8]
pKa (of Tianeptine)	Amphoteric: 4.4 (acidic), 6.86 (basic)	[1][2]
LogP (of Tianeptine)	1.06 (at pH 7.4)	[1][2]
Hygroscopicity	Described as very hygroscopic	[9]
Storage	Store under desiccating conditions; 2-8 °C for short- term, -20°C for long-term	[4][5][6]

Solubility Profile

The solubility of **tianeptine sodium** is a key parameter for preparing stock solutions and conducting in vitro and in vivo experiments. It is generally considered freely soluble in water and various organic solvents.[6][9]



Solvent	Solubility (approximate)	Source(s)
Water	Soluble to 100 mM; ≥235 mg/mL	[10]
PBS (pH 7.2)	10 mg/mL	[4]
DMSO	20 mg/mL; Soluble to 10-100 mM	[4]
Ethanol	10 mg/mL	[4][11]
Methanol	Freely soluble	[9]
Dimethylformamide (DMF)	30 mg/mL	[4][11]
Methylene Chloride	Freely soluble	[9]

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reliable physicochemical data. The following sections outline standard protocols for determining solubility and pKa.

The shake-flask method is the gold-standard technique for measuring the equilibrium (thermodynamic) solubility of a compound.[12][13] It involves saturating a solvent with the compound and measuring the resulting concentration.

Objective: To determine the maximum concentration of **tianeptine sodium** that can be dissolved in a specific solvent at a given temperature to reach equilibrium.

Materials:

- Tianeptine sodium (crystalline solid)
- Solvent of interest (e.g., purified water, PBS pH 7.2)
- Glass vials with screw caps
- Orbital shaker or mechanical agitator with temperature control

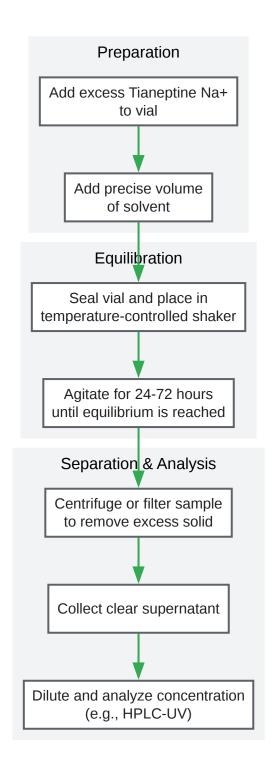


- Centrifuge and/or syringe filters (e.g., 0.45 μm pore size)
- Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
- Volumetric flasks and pipettes

Methodology:

- Preparation: Add an excess amount of solid tianeptine sodium to a glass vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached, which visually confirms saturation.[12][14]
- Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
- Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved.[14][15] The time required can be determined in preliminary experiments by sampling at various intervals (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[14]
- Phase Separation: After agitation, allow the vials to stand to let undissolved solids sediment.
 To separate the saturated solution from the excess solid, either centrifuge the sample or filter it using a syringe filter.[13] This step must be performed carefully to avoid transferring any solid particles.
- Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate solvent. Analyze the concentration of tianeptine sodium in the diluted sample using a validated analytical method, such as HPLC-UV at a wavelength of 220 nm.[16][17]
- Calculation: Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]





Click to download full resolution via product page

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric titration is a highly reliable method for determining the pKa of ionizable compounds.[18][19] For tianeptine, which is amphoteric, this method can identify both its acidic



and basic dissociation constants.[1][2]

Objective: To determine the pKa value(s) of tianeptine by measuring pH changes during titration with a strong acid or base.

Materials:

- Tianeptine sodium
- Calibrated pH meter with a combined pH electrode
- Potentiometer or automatic titrator
- Magnetic stirrer and stir bar
- Burette
- Standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH)
 [18]
- High-purity water
- Potassium chloride (KCl) solution (to maintain constant ionic strength)[18]

Methodology:

- Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10) before starting the experiment.[18]
- Sample Preparation: Accurately weigh and dissolve a known quantity of tianeptine sodium
 in a specific volume of purified water to create a solution of known concentration (e.g., 1
 mM).[18] Add KCl solution to maintain a constant ionic strength.
- Titration (for acidic pKa): Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Make the solution acidic (e.g., to pH 1.8-2.0) with 0.1 M HCl.[18]
- Begin titrating by adding small, precise increments of 0.1 M NaOH from the burette.



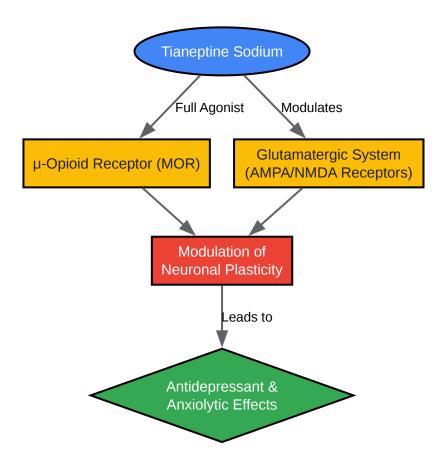
- Data Collection: After each addition of titrant, allow the pH reading to stabilize and then
 record the pH and the volume of titrant added. Continue this process until the pH reaches a
 basic value (e.g., pH 12).[18]
- Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point, which is found at the midpoint of the steepest portion of the titration curve (the inflection point).
- Replication: Perform the titration at least three times to ensure the results are accurate and reproducible.[18]

Mechanism of Action & Signaling Pathways

Tianeptine's antidepressant effects are not mediated by typical monoaminergic mechanisms. Its primary mechanism involves the modulation of the glutamatergic system and agonism at the μ -opioid receptor (MOR).[20][21]

- μ-Opioid Receptor (MOR) Agonism: Tianeptine is a full agonist at the MOR.[21][22] This
 action is thought to contribute to its mood-elevating and anxiolytic effects.
- Glutamatergic Modulation: Tianeptine normalizes glutamatergic neurotransmission, particularly in brain regions like the hippocampus and amygdala that are affected by stress.
 [20] It modulates the activity of AMPA and NMDA receptors, which is crucial for synaptic plasticity.[21][23][24] This action helps prevent the negative effects of stress on neuronal architecture and function.[20][23]
- Neuroplasticity: By modulating glutamatergic pathways and promoting the release of Brain-Derived Neurotrophic Factor (BDNF), tianeptine facilitates neuroplasticity and protects against stress-induced neuronal remodeling.[23][24]





Click to download full resolution via product page

Caption: Primary Signaling Pathways of Tianeptine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Classics in Chemical Neuroscience: Tianeptine PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tianeptine sodium | C21H24ClN2NaO4S | CID 23663953 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Foundational & Exploratory





- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Tianeptine, sodium salt 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Tianeptine | C21H25ClN2O4S | CID 68870 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Tianeptine sodium | CAS:30123-17-2 | 5-HT uptake facilitator,selective,antidepressant | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Tianeptine (sodium salt) | CAS 30123-17-2 | Cayman Chemical | Biomol.com [biomol.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. who.int [who.int]
- 15. Shake-Flask Solubility Assay Enamine [enamine.net]
- 16. Analysis of Tianeptine in Dietary Supplements [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Development of Methods for the Determination of pKa Values PMC [pmc.ncbi.nlm.nih.gov]
- 20. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tianeptine sodium salt | 30123-17-2 | FT28266 | Biosynth [biosynth.com]
- 23. Tianeptine Wikipedia [en.wikipedia.org]
- 24. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Tianeptine Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139014#physicochemical-properties-of-tianeptine-sodium-for-research]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com